2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic name 2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate adheres strictly to IUPAC guidelines. The parent structure is the 2-azabicyclo[3.1.0]hexane system, a fused bicyclic framework comprising a five-membered pyrrolidine-like ring (3.1.0 notation) fused to a three-membered cyclopropane ring. The numbering begins at the bridgehead nitrogen atom (position 1), with the oxygenated substituents at positions 2 and 3. The tert-butyl and methyl ester groups are assigned using the O-alkyl prefix, while the (3S) designation specifies the absolute configuration at the third carbon.
Comparative analysis with derivatives such as 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 22255-16-9) highlights the role of esterification in modulating steric and electronic properties. Unlike carboxylates, the dicarboxylate groups in the target compound introduce bulkier alkoxy substituents, altering solubility and reactivity.
Molecular Geometry and Stereochemical Configuration
The bicyclo[3.1.0]hexane core imposes significant ring strain, with bond angles deviating from ideal tetrahedral geometry. The cyclopropane ring introduces ~60° bond angles at the bridgehead carbons (C1 and C3), while the pyrrolidine ring adopts an envelope conformation to alleviate strain. The (3S) configuration dictates the spatial arrangement of substituents, with the methyl ester group occupying a pseudo-axial position relative to the bicyclic system (Fig. 1).
Key stereochemical features :
- The nitrogen atom at position 1 adopts a pyramidal geometry, with lone pair orientation influencing hydrogen-bonding potential.
- The tert-butyl group at position 2 introduces steric hindrance, restricting rotation about the C2–O bond.
- The fused ring system exhibits non-planarity, with a dihedral angle of ~78° between the cyclopropane and pyrrolidine planes.
Crystallographic Analysis and Bond Parameters
While direct crystallographic data for the target compound is unavailable, structural analogs provide insights. In ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, the pyrrolidine ring adopts an envelope conformation (Fig. 2), with bond lengths and angles as follows:
| Bond/Angle | Value |
|---|---|
| N1–C2 | 1.472 Å |
| C2–C3 | 1.537 Å |
| C1–C5 (cyclopropane) | 1.503 Å |
| C2–N1–C5 | 107.3° |
| C1–C5–C4 | 59.8° |
The ester carbonyl groups in the target compound likely exhibit bond lengths of ~1.21 Å (C=O) and ~1.34 Å (C–O), consistent with resonant stabilization.
Comparative Structural Analysis with Azabicyclo Derivatives
The structural and functional diversity of azabicyclo derivatives is illustrated in Table 1:
Table 1 : Comparative structural features of azabicyclo[3.1.0]hexane derivatives
The target compound’s tert-butyl and methyl esters enhance lipid solubility compared to carboxylic acid derivatives, while the absence of epoxide or aromatic groups differentiates it from oxygenated analogs.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-5-7(8)6-9(13)10(14)16-4/h7-9H,5-6H2,1-4H3/t7?,8?,9-/m0/s1 |
InChI Key |
CYAPEITURDDFQZ-HACHORDNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2C1C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Sequential Esterification of the Bicyclic Core
Following core formation, the dicarboxylate groups are introduced through sequential esterification. The tert-butyl group is typically installed first due to its bulkiness, which minimizes steric hindrance during subsequent reactions. A two-step process is employed:
- tert-Butoxycarbonylation : The amine nitrogen of the azabicyclohexane is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction proceeds in THF at 0°C, achieving >95% protection efficiency.
- Methyl Esterification : The secondary hydroxyl group is then esterified with methyl chloroformate. Using dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature, this step attains yields of 85–90%.
One-Pot Esterification Methods
Recent advancements describe one-pot protocols to streamline synthesis. For instance, simultaneous addition of Boc₂O and methyl chloroformate to the azabicyclohexane core in the presence of N-methylmorpholine (NMM) as a base allows sequential protection without intermediate purification. This method reduces processing time by 40% but requires precise stoichiometric control to avoid di-ester byproducts.
Chemical Reactions Analysis
Types of Reactions
2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
Table 2: Bioactivity of Related Compounds
Key Insights :
- Adamantyl-substituted analogs (e.g., ) show superior inhibition (IC50 = 5 nM) due to increased hydrophobic interactions.
Commercial Availability and Pricing
Table 3: Supplier Pricing (2024–2025 Data)
Market Trends : Ethyl-substituted analogs are more cost-effective (e.g., $621/250 mg) compared to methyl derivatives ($3,800/100 mg), reflecting differences in synthetic complexity .
Biological Activity
2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article reviews its biological properties, synthesis, and potential applications, supported by diverse research findings.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- CAS Number : 214193-11-0
Pharmacological Effects
Research indicates that derivatives of azabicyclo[3.1.0]hexane exhibit various pharmacological activities, particularly as mu-opioid receptor antagonists. The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to applications in pain management and addiction therapies.
- Mu-Opioid Receptor Antagonism : The compound has been studied for its ability to bind to mu-opioid receptors, which are critical in pain modulation and the effects of opioid drugs. Its structural analogs have shown promising results in inhibiting these receptors, potentially offering a non-addictive alternative for pain relief .
- CNS Activity : Compounds within this class have been evaluated for their central nervous system (CNS) effects, including anxiolytic and antidepressant-like activities. These effects are attributed to their ability to modulate neurotransmitter release and receptor activity .
Case Studies
A study on structurally similar compounds demonstrated that modifications at the nitrogen atom significantly influenced receptor binding affinity and selectivity towards mu-opioid receptors . Another investigation highlighted the importance of the tert-butyl group in enhancing lipophilicity, which may improve CNS penetration and efficacy .
Synthesis Methods
The synthesis of this compound generally involves several key steps:
- Cyclopropanation Reaction : A palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones can yield a broad spectrum of azabicyclo[3.1.0]hexane derivatives . This method is noted for its high yields and diastereoselectivity.
- Functionalization : Subsequent functionalization steps introduce the tert-butyl and methyl groups, enhancing the compound's biological activity.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
